Cimiracemoside C

概要

準備方法

合成経路と反応条件

シミラセモシドCの合成は通常、サラシナショウマの根茎からの抽出を伴います。プロセスには以下が含まれます。

抽出: 根茎は乾燥させ、粉末状にし、メタノールやエタノールなどの溶媒を使用して抽出します。

精製: 抽出物はその後、高速液体クロマトグラフィー(HPLC)などのクロマトグラフィー技術を使用してシミラセモシドCを単離します。

工業的生産方法

シミラセモシドCの工業的生産には、大規模な抽出と精製プロセスが含まれます。根茎は収穫され、乾燥され、バルクで処理されます。溶媒抽出の後、大規模クロマトグラフィーで化合物を精製します。 精製された製品はその後、乾燥され、研究および潜在的な治療用途で使用するためにパッケージングされます .

化学反応の分析

反応の種類

シミラセモシドCは、以下を含むさまざまな化学反応を起こします。

酸化: 酸化されて異なる誘導体になる可能性があります。

還元: 還元反応は、そのグリコシド結合を変更することができます。

置換: 置換反応は、分子内に存在するヒドロキシル基で起こり得ます。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウム(KMnO₄)、過酸化水素(H₂O₂)。

還元剤: 水素化ホウ素ナトリウム(NaBH₄)、水素化リチウムアルミニウム(LiAlH₄)。

溶媒: メタノール、エタノール、ジメチルスルホキシド(DMSO)。

生成された主要な製品

これらの反応から生成される主要な製品には、シミラセモシドCのさまざまな酸化および還元誘導体を含み、その生物活性についてさらに研究することができます .

科学研究の応用

シミラセモシドCには、いくつかの科学研究の応用があります。

化学: トリテルペン配糖体の研究における基準化合物として使用されます。

生物学: 細胞エネルギー恒常性に重要な役割を果たすAMPKの活性化における役割が調査されています。

医学: グルコース代謝とインスリン感受性を改善できるため、潜在的な抗糖尿病効果について研究されています。

科学的研究の応用

Cimiracemoside C has several scientific research applications:

Chemistry: Used as a reference compound in the study of triterpene glycosides.

Biology: Investigated for its role in activating AMPK, which is crucial in cellular energy homeostasis.

Medicine: Studied for its potential antidiabetic effects, as it can improve glucose metabolism and insulin sensitivity.

Industry: Used in the development of natural product-based therapeutics and supplements

作用機序

シミラセモシドCは、主にAMP活性化プロテインキナーゼ(AMPK)の活性化を通じてその効果を発揮します。この酵素は、細胞のエネルギーバランスの調節に重要な役割を果たします。AMPKを活性化することにより、シミラセモシドCはグルコースの取り込みと脂肪酸の酸化を強化し、インスリン感受性の向上と血糖値の低下につながります。 このメカニズムにより、糖尿病などの代謝性疾患の治療のための有望な候補となります .

類似化合物との比較

類似化合物

- シミラセモシドD

- シミダヒューリン

- 23-エピ-26-デオキシアクテイン

独自性

シミラセモシドCは、その特定の構造と強力なAMPK活性化特性によりユニークです。 類似の化合物と比較して、グルコース代謝とインスリン感受性の改善に顕著な可能性を示しており、代謝性疾患の研究における貴重な化合物となっています .

生物活性

Cimiracemoside C, a bioactive compound derived from the roots of Cimicifuga racemosa (black cohosh), has garnered attention for its potential therapeutic effects, particularly in women's health. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is classified as a triterpene glycoside. Its structure includes a cycloartane backbone, which is characteristic of many compounds found in the Cimicifuga genus. Research indicates that this compound may contribute to the overall efficacy of black cohosh extracts used in dietary supplements aimed at alleviating menopausal symptoms and other gynecological issues.

Pharmacological Properties

1. Hormonal Activity:

this compound has been shown to exhibit estrogen-like activity, which may help mitigate menopausal symptoms such as hot flashes. Studies suggest that it interacts with serotonin receptors, particularly 5-HT1A and 5-HT7, which are involved in thermoregulation and mood stabilization .

2. Anti-inflammatory Effects:

Research indicates that this compound possesses anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines in human macrophages, suggesting a potential role in managing inflammatory conditions .

3. Antioxidant Activity:

The compound demonstrates significant antioxidant activity, which may protect cells from oxidative stress and reduce the risk of chronic diseases associated with aging .

This compound's biological effects can be attributed to several mechanisms:

- Serotonin Reuptake Inhibition: By binding to serotonin transporters, it may function similarly to selective serotonin reuptake inhibitors (SSRIs), contributing to mood regulation and alleviation of menopausal symptoms .

- Modulation of Cytokine Production: It affects the signaling pathways involved in inflammation, leading to decreased levels of inflammatory markers .

- Antioxidant Pathways: The compound enhances endogenous antioxidant defenses, thereby reducing oxidative damage within cells .

Case Studies

A cross-sectional clinical study involving women using black cohosh supplements revealed no significant hematological abnormalities or increased micronucleus frequencies associated with this compound intake. This suggests a favorable safety profile for long-term use in healthy populations .

Quantitative Analysis

A study utilizing high-performance liquid chromatography (HPLC) analyzed various accessions of Cimicifuga racemosa, revealing varying concentrations of this compound and related compounds. The findings indicated that specific extraction methods significantly influence the yield and bioactivity of these compounds .

Data Tables

| Study | Findings | |

|---|---|---|

| Looney et al. (2012) | Quantified levels of this compound across different plant accessions | Variability in content affects therapeutic efficacy |

| Mercado-Feliciano et al. (2012) | Evaluated safety in animal models | No hepatotoxicity; potential for chromosomal alterations observed |

| Wang et al. (2022) | Investigated receptor interactions | Supports hormonal activity through serotonin receptor modulation |

特性

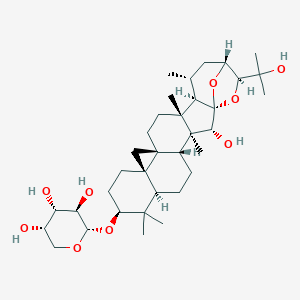

IUPAC Name |

(2S,3R,4S,5S)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18+,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPYUWOBZFGKAI-BKJHYQRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)C)O2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256925-92-5 | |

| Record name | Cimiracemoside C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256925925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CIMIRACEMOSIDE C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DC28J6R1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key analytical challenges in differentiating black cohosh (Actaea racemosa) from other closely related species, and how does the use of cimiracemoside C as a marker address these challenges?

A1: Differentiating black cohosh from other Actaea species, particularly those originating in Asia, presents a significant challenge due to their morphological similarities and shared chemical constituents. Traditional methods like morphological examination can be unreliable, especially for processed plant material.

Q2: How effective is Shortwave Infrared Hyperspectral Imaging (SWIR-HSI) combined with chemometrics in authenticating black cohosh products, and what role does this compound analysis play in this process?

A2: The research demonstrates that SWIR-HSI, coupled with chemometric analysis, offers a rapid and efficient method for identifying black cohosh and detecting potential adulteration in commercial products. [] While SWIR-HSI can differentiate between various Actaea species based on their unique spectral fingerprints, the analysis of specific chemical markers like this compound provides crucial confirmatory evidence.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。